molecular formula C14H15ClN2OS B2554438 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole CAS No. 851801-47-3

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2554438
CAS No.: 851801-47-3
M. Wt: 294.8
InChI Key: RKXSCUIGOWGMQK-UHFFFAOYSA-N
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Description

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a cyclopropane ring and a 4-chlorophenyl group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the 4-chlorophenyl group with other functional groups, depending on the reagents and conditions used.

Common reagents include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted imidazoles.

Scientific Research Applications

2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity. The cyclopropane ring provides structural rigidity, contributing to the compound’s stability and bioactivity.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Metronidazole: An antibacterial and antiprotozoal agent.

    Clotrimazole: An antifungal medication.

    Ketoconazole: An antifungal agent used in various treatments.

Compared to these compounds, 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-cyclopropanecarbonyl-4,5-dihydro-1H-imidazole is unique due to its cyclopropane ring and 4-chlorophenyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c15-12-5-1-10(2-6-12)9-19-14-16-7-8-17(14)13(18)11-3-4-11/h1-2,5-6,11H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXSCUIGOWGMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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